2-fluoropropanedioic Acid

Vue d'ensemble

Description

2-Fluoropropanedioic acid is a versatile compound with a wide range of applications in science and technology. It is a colorless, odorless, crystalline solid with a melting point of 115-117 °C . As a carboxylic acid, it is one of the most common types of organic acids.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Fluoropropanedioic acid can be synthesized through various methods. One common approach involves the fluorination of malonic acid derivatives. For instance, potassium bifluoride (KHF2) can be used as a fluorinating agent to transform malonic acid into this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The reaction conditions typically include controlled temperatures and the use of specific catalysts to facilitate the fluorination reaction .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Fluoropropanedioic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form fluorinated derivatives.

Reduction: Reduction reactions can convert it into different fluorinated alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.

Major Products: The major products formed from these reactions include various fluorinated carboxylic acids, alcohols, and amines .

Applications De Recherche Scientifique

Diagnostic Imaging

2-Fluoropropanedioic acid is primarily utilized in the medical field as a diagnostic imaging agent. It is labeled with fluorine-18 (), which allows it to be used in positron emission tomography (PET) scans for detecting prostate cancer. The incorporation of fluorine enhances the compound’s properties, making it suitable for imaging purposes due to its favorable pharmacokinetics and biological activity .

Antifungal Properties

This compound serves as a precursor for synthesizing 2-fluoro fatty acids, which exhibit antifungal properties. These derivatives have potential therapeutic applications in treating fungal infections, highlighting the compound's versatility in pharmaceutical development .

Anti-inflammatory and Immunomodulatory Effects

Research has indicated that derivatives of this compound can inhibit neutrophil chemotaxis and degranulation, which are critical processes in inflammatory responses. These compounds show promise in treating conditions such as psoriasis, ulcerative colitis, and chronic obstructive pulmonary disease (COPD) by modulating immune responses without significant side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Synthesis of Chiral Compounds

The ability to produce chiral 2-aryl-2-fluoropropanoic acids through various synthetic methods has been explored extensively. These chiral compounds are valuable in drug development due to their specific biological activities and reduced side effects compared to their racemic counterparts .

Catalysis and Surface Reactions

Studies have shown that this compound can participate in surface reactions on metal catalysts, leading to the formation of valuable intermediates for further chemical synthesis. This application is particularly relevant in the field of catalysis where surface interactions play a crucial role in reaction pathways .

Data Tables

Case Study 1: Prostate Cancer Imaging

A study demonstrated the efficacy of -labeled this compound as a PET imaging agent, showing high specificity and sensitivity in detecting prostate cancer lesions compared to conventional imaging techniques . This application underscores the compound's importance in oncological diagnostics.

Case Study 2: Antifungal Activity

Research on the antifungal properties of synthesized 2-fluoro fatty acids derived from this compound revealed significant activity against various fungal strains, indicating its potential use in developing new antifungal therapies .

Case Study 3: Immunomodulatory Effects

In vitro studies showed that derivatives of this compound effectively inhibited neutrophil migration induced by chemokines, suggesting their utility in managing inflammatory diseases without the adverse effects associated with traditional anti-inflammatory medications .

Mécanisme D'action

The mechanism of action of 2-fluoropropanedioic acid involves its interaction with specific molecular targets. For instance, fluorinated derivatives of this compound bind to the prostate-specific membrane antigen (PSMA), making them potential candidates for radiolabeled tracers in detecting and staging prostate cancer . The fluorine substituents are well-tolerated, enhancing the compound’s effectiveness in imaging applications .

Comparaison Avec Des Composés Similaires

- 2-Fluoromalonic acid

- Fluoropropionic acid

- Fluorinated derivatives of malonic acid

Comparison: 2-Fluoropropanedioic acid stands out due to its unique fluorine substituent, which imparts distinct chemical properties. Compared to other similar compounds, it offers enhanced stability and reactivity, making it particularly valuable in radiopharmaceutical applications .

Activité Biologique

2-Fluoropropanedioic acid, also known as 2-fluorosuccinic acid, is a fluorinated derivative of succinic acid. Its unique chemical structure, characterized by the presence of a fluorine atom, imparts distinct biological activities that have garnered research interest in various fields, including pharmacology and biochemistry. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and implications in disease treatment.

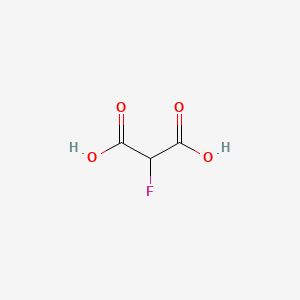

Chemical Structure and Properties

This compound features a carboxylic acid functional group at both ends of a three-carbon chain with a fluorine atom attached to the second carbon. The presence of fluorine alters the compound's physicochemical properties, influencing its interaction with biological systems.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects through its action on polymorphonuclear leukocytes (PMNs) and monocytes. In vitro studies have demonstrated that this compound can inhibit the chemotaxis of these immune cells induced by chemokines such as CXCL8 and C5a. This inhibition suggests a potential role in managing inflammatory conditions by modulating immune responses .

Pharmacokinetic Profile

The introduction of fluorine into the molecular structure has been shown to improve the pharmacokinetic profile of this compound compared to its non-fluorinated counterparts. It retains biological activity while potentially reducing adverse effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). Specifically, it has been noted that the compound does not significantly interfere with prostaglandin E2 (PGE2) production in murine macrophages, which is crucial for maintaining homeostasis during inflammation .

Enantiomeric Activity

Both the R and S enantiomers of 2-aryl-2-fluoropropanoic acids have been evaluated for their biological activity. Interestingly, these enantiomers were found to be inactive in inhibiting cyclooxygenases (COX), suggesting that the therapeutic effects may arise from mechanisms independent of COX inhibition. This characteristic differentiates them from traditional NSAIDs, which primarily exert their effects through COX pathways .

Case Study: Efficacy in Inflammatory Diseases

A study highlighted the use of this compound derivatives in treating inflammatory diseases such as psoriasis and ulcerative colitis. The compounds demonstrated efficacy in reducing tissue damage linked to excessive neutrophil recruitment at inflammation sites. The findings suggest that these derivatives could serve as valuable therapeutic agents in managing chronic inflammatory conditions .

Comparative Data Table

| Compound | Biological Activity | Mechanism | Therapeutic Applications |

|---|---|---|---|

| This compound | Anti-inflammatory | Inhibition of PMN chemotaxis | Psoriasis, Ulcerative Colitis |

| Non-fluorinated analogs | COX inhibition | Direct inhibition of cyclooxygenases | Pain relief in acute inflammation |

Propriétés

IUPAC Name |

2-fluoropropanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3FO4/c4-1(2(5)6)3(7)8/h1H,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCXEDQEZDUMHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274608 | |

| Record name | Fluoromalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473-87-0 | |

| Record name | 2-Fluoropropanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoromalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoropropanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fluoromalonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG4MX47N8Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.